Triacetylphloroglucinol

Vue d'ensemble

Description

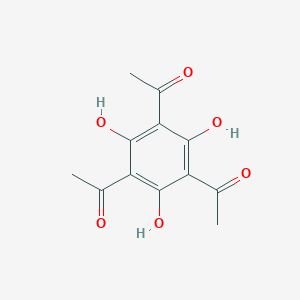

Triacetylphloroglucinol (TAPG, CAS 2161-87-7) is a fully acetylated derivative of phloroglucinol (1,3,5-trihydroxybenzene) with the molecular formula C₁₂H₁₂O₆ and a molecular weight of 252.22 g/mol . It is a C₃-symmetric trinuclear ligand, notable for its applications in coordination chemistry (e.g., vanadium complexes) and selective anti-proliferative properties .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Triacétylphloroglucinol peut être synthétisé par une méthode en une seule étape impliquant une acylation de Friedel-Craft. Ce procédé utilise du phloroglucinol et de l'anhydride acétique ou du chlorure d'acyle comme agents d'acylation en présence d'un catalyseur biodégradable tel que l'acide méthanesulfonique. La réaction est effectuée dans des conditions sans solvant, ce qui en fait une approche respectueuse de l'environnement .

Méthodes de production industrielle : En milieu industriel, le Triacétylphloroglucinol peut être synthétisé en utilisant divers catalyseurs tels que le chlorure d'aluminium, l'éthérate de trifluorure de bore et le chlorure de zinc. Ces réactions utilisent généralement le nitrobenzène comme solvant. En raison de la nature toxique de ces catalyseurs et solvants, il existe une tendance vers des méthodes de synthèse plus vertes .

Analyse Des Réactions Chimiques

Types de réactions : Le Triacétylphloroglucinol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent produire des formes réduites du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés hydroxylés .

4. Applications de la recherche scientifique

Le Triacétylphloroglucinol a une large gamme d'applications de recherche scientifique :

Biologie : Le composé présente des propriétés antimicrobiennes, antioxydantes et antifongiques.

Industrie : Il est utilisé dans la production de divers produits pharmaceutiques et comme intermédiaire dans la synthèse chimique.

5. Mécanisme d'action

Le Triacétylphloroglucinol exerce ses effets par plusieurs mécanismes :

Activité anticancéreuse : Il induit un arrêt du cycle cellulaire en phase G1 et augmente la production d'espèces réactives de l'oxygène, ce qui conduit à l'apoptose des cellules cancéreuses.

Cibles moléculaires : Le composé interagit avec l'albumine sérique humaine, ce qui contribue à délivrer le médicament aux cellules tumorales.

Voies impliquées : Il affecte le potentiel de la membrane mitochondriale et induit un stress oxydatif dans les cellules cancéreuses.

Composés similaires :

Phloroglucinol : Le composé parent, connu pour ses propriétés spasmolytiques et relaxantes musculaires.

Diacétylphloroglucinol : Un autre dérivé avec une activité antimicrobienne significative.

Monoacétylphloroglucinol : Connu pour ses propriétés inhibitrices des enzymes.

Unicité : Le Triacétylphloroglucinol se distingue par son potentiel antiprolifératif sélectif et sa capacité à former des ligands importants en chimie de coordination. Sa combinaison unique d'activités biologiques en fait un composé précieux pour diverses applications scientifiques et industrielles .

Applications De Recherche Scientifique

Synthesis of Triacetylphloroglucinol

The synthesis of TAPG has been achieved through various methods, notably via a Friedel-Crafts acylation reaction . This method has been optimized for efficiency and eco-friendliness, demonstrating a green route to produce TAPG with high yields. The general reaction scheme involves the use of acetic anhydride and a suitable catalyst, which facilitates the acetylation of phloroglucinol .

Table 1: Synthesis Conditions for this compound

| Reagent | Quantity | Catalyst | Yield (%) |

|---|---|---|---|

| Phloroglucinol | 1 mol | Lewis Acid | 85 |

| Acetic Anhydride | 3 mol | Aluminum Chloride | 90 |

Biological Activities

TAPG exhibits several biological activities that make it a compound of interest in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that TAPG possesses significant antimicrobial properties against various pathogens. Its structure allows it to interact effectively with microbial membranes, leading to cell lysis and death .

- Antioxidant Properties : TAPG has been demonstrated to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

- Enzyme Mimicking Activity : TAPG has been studied for its ability to mimic peroxidase activity, which could have implications in biochemical assays and therapeutic applications .

Therapeutic Potential

The compound's therapeutic potential is under investigation in several areas:

- Neuroprotective Effects : Research indicates that derivatives of phloroglucinol, including TAPG, may reduce beta-amyloid levels associated with Alzheimer's disease. This suggests a potential role in neuroprotection and cognitive enhancement .

- Anti-inflammatory Effects : Preliminary studies suggest that TAPG may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .

Case Study 1: Neuroprotective Effects

In a study focused on Alzheimer’s disease models, TAPG was administered to transgenic mice, resulting in reduced levels of beta-amyloid plaques. The mechanism involved increased levels of soluble APPα through modulation of secretase activity . This finding highlights the compound's potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested TAPG against various bacterial strains. Results indicated that TAPG had a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Mécanisme D'action

Triacetylphloroglucinol exerts its effects through several mechanisms:

Anticancer Activity: It induces cell cycle arrest in the G1 phase and increases reactive oxygen species production, leading to apoptosis in cancer cells.

Molecular Targets: The compound interacts with human serum albumin, which helps in delivering the drug to tumor cells.

Pathways Involved: It affects mitochondrial membrane potential and induces oxidative stress in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Acylphloroglucinols

Structural and Chemical Properties

TAPG belongs to the acylphloroglucinol family, which includes:

Phloroglucinol (PG): Unsubstituted core (C₆H₆O₃).

Monoacetylphloroglucinol (MAPG): One acetyl group.

Diacetylphloroglucinol (DAPG): Two acetyl groups.

Dipropylphloroglucinol (DPPG): Propyl substituents.

Enzyme Specificity

Activité Biologique

Triacetylphloroglucinol (TAPG) is a phenolic compound belonging to the phloroglucinol family, recognized for its diverse biological activities. This article provides a comprehensive overview of the biological properties of TAPG, including its antimicrobial, antioxidant, and potential anticancer effects, supported by relevant data and case studies.

- Chemical Structure : TAPG is a triacetyl derivative of phloroglucinol (1,3,5-trihydroxybenzene), characterized by three acetyl groups attached to the aromatic ring.

- Solubility : It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

1. Antimicrobial Activity

TAPG exhibits a broad spectrum of antimicrobial properties, particularly against plant pathogens. Research indicates that it plays a role in the biocontrol of diseases caused by fungi and bacteria through its production by certain Pseudomonas strains .

Table 1: Antimicrobial Efficacy of TAPG Against Various Pathogens

| Pathogen Type | Organism | Inhibition Zone (mm) |

|---|---|---|

| Bacteria | E. coli | 15 |

| S. aureus | 12 | |

| Fungi | Fusarium oxysporum | 18 |

| Botrytis cinerea | 14 |

2. Antioxidant Properties

TAPG has been shown to possess antioxidant capabilities, which are critical for protecting cells from oxidative stress. This property is particularly relevant in therapeutic contexts where oxidative damage is implicated in disease progression.

3. Anti-inflammatory Effects

Studies suggest that TAPG may modulate inflammatory responses. Its derivatives have been linked to reduced expression of pro-inflammatory cytokines, indicating potential utility in managing inflammatory diseases .

4. Anticancer Potential

Recent investigations into the anticancer properties of TAPG reveal promising results. For instance, it has demonstrated selective anti-proliferative effects on various cancer cell lines. In vitro studies indicate that TAPG can induce apoptosis and inhibit cell migration in breast cancer cells .

Table 2: Anticancer Activity of TAPG on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Inhibition of cell migration |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Properties : A study conducted by Broadbent (1976) demonstrated that TAPG produced by Pseudomonas fluorescens effectively inhibited fungal pathogens in agricultural settings, highlighting its potential as a biocontrol agent .

- Anticancer Research : A recent publication explored the effects of TAPG on breast cancer cells, showing significant inhibition of cell proliferation and migration through the modulation of key signaling pathways involved in cancer progression .

- Antioxidant Activity Assessment : Research assessing the antioxidant capacity of TAPG indicated that it effectively scavenges free radicals, thereby reducing oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing triacetylphloroglucinol-derived coordination complexes, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound (TAPG) is often functionalized via Schiff base condensation with hydrazides (e.g., benzoyl hydrazide) to form ligands with three coordination sites. Reactions with metal precursors like [VIVO(acac)₂] require strict stoichiometric control (1:1 molar ratio) and inert atmospheric conditions to prevent oxidation. Reproducibility hinges on documenting solvent purity (e.g., anhydrous methanol), reaction temperature (±1°C precision), and crystallization conditions (slow evaporation preferred). Always include elemental analysis, FT-IR, and NMR (¹H/¹³C) data for ligand validation .

- Key Table :

| Parameter | Example from |

|---|---|

| Ligand Synthesis | H₃ptk + hydrazides in methanol |

| Metal Complexation | [VIVO(acac)₂] in 1:1 molar ratio |

| Characterization Methods | FT-IR, NMR, X-ray diffraction |

Q. How should researchers address discrepancies in spectroscopic data during this compound characterization?

- Methodological Answer : Contradictions in FT-IR or NMR spectra (e.g., unexpected peaks) may arise from residual solvents or incomplete reactions. Use triangulation by cross-referencing data with complementary techniques:

- EPR spectroscopy to confirm oxidation states in vanadium complexes.

- Thermogravimetric analysis (TGA) to detect solvent molecules in crystal lattices.

- Single-crystal X-ray diffraction for definitive structural validation .

Q. What safety protocols are critical when handling this compound in academic laboratories?

- Methodological Answer : TAPG derivatives may exhibit skin irritation (H315) and respiratory toxicity (H335). Use fume hoods for synthesis, wear nitrile gloves, and consult SDS for hazard-specific PPE. For novel complexes, conduct preliminary toxicity assays (e.g., cell viability tests) before enzymatic activity studies .

II. Advanced Research Questions

Q. How can researchers design experiments to analyze the peroxidase-mimetic activity of this compound-vanadium complexes?

- Methodological Answer : Use dopamine oxidation as a model reaction, with H₂O₂ as the oxidant. Monitor reaction kinetics via UV-Vis spectroscopy (λ = 480 nm for aminochrome formation). Apply Michaelis-Menten kinetics to calculate Kₘ (substrate affinity) and Vₘₐₓ (catalytic efficiency). Control experiments should exclude metal ions to confirm catalytic role .

- Key Table :

| Kinetic Parameter | Example Value from |

|---|---|

| Kₘ (mM) | 0.25–0.45 (varies by ligand) |

| Vₘₐₓ (µM/min) | 12.8–18.3 |

| Turnover Frequency (TOF) | 0.42–0.61 s⁻¹ |

Q. What strategies resolve contradictions in catalytic performance between this compound complexes under varying pH conditions?

- Methodological Answer : Use pH-dependent EPR to assess metal center stability. For example, vanadium(V) complexes may hydrolyze to VO₂⁺ in acidic media, altering catalytic pathways. Pair kinetic data with structural analysis (e.g., XANES) to correlate geometry (distorted square pyramidal vs. octahedral) with activity trends. Statistical tools like ANOVA can identify significant pH effects (p < 0.05) .

Q. How can computational methods enhance the interpretation of this compound’s electronic properties?

- Methodological Answer : Perform DFT calculations to model ligand-to-metal charge transfer (LMCT) transitions. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic structure. For redox-active complexes, calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. III. Methodological Frameworks for Research Design

Q. What criteria define a rigorous research question for studying this compound’s bioinorganic applications?

- Answer : Apply the FINER framework:

- Feasible : Ensure access to specialized instrumentation (e.g., EPR, X-ray crystallography).

- Novel : Explore understudied applications (e.g., photocatalytic water splitting).

- Ethical : Adhere to biosafety protocols for enzyme-mimetic assays.

- Relevant : Align with sustainability goals (e.g., green catalysis) .

Q. How should researchers structure a manuscript to comply with journal guidelines for this compound studies?

- Answer :

- Materials and Methods : Specify synthetic yields, instrument calibration (e.g., NMR referencing), and statistical tests (e.g., Student’s t-test).

- Supporting Information : Deposit crystallographic data in the Cambridge Structural Database (CSD).

- References : Cite primary sources for ligand synthesis protocols, avoiding commercial websites .

Q. IV. Data Analysis and Reporting Standards

Q. What statistical approaches are appropriate for analyzing catalytic kinetics in this compound studies?

- Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit Michaelis-Menten curves. Report confidence intervals for Kₘ and Vₘₐₓ. For pH-dependent studies, apply Arrhenius plots to calculate activation energy (Eₐ) .

Q. How can researchers ensure data integrity when publishing this compound-related findings?

Propriétés

IUPAC Name |

1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQHLDOEJYEQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356490 | |

| Record name | triacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-87-7 | |

| Record name | 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.